1-Naphthyl(2-pyrrolidinylmethyl) ether

Nicotinic acetylcholine receptor Off-target liability Radioligand binding

1-Naphthyl(2-pyrrolidinylmethyl) ether (CAS 858934-75-5; also catalogued as 3-[(1-naphthyloxy)methyl]pyrrolidine and its enantiopure (S)-form CAS 132482-27-0) is a synthetic aryl alkyl ether with molecular formula C₁₅H₁₇NO and molecular weight 227.30 g·mol⁻¹. The scaffold combines a naphthalen-1-yloxy chromophore with a pyrrolidine heterocycle through a single methylene spacer, placing it at the intersection of naphthyloxy alkylamine serotoninergic ligands and chiral pyrrolidine building blocks.

Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
Cat. No. B8441483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthyl(2-pyrrolidinylmethyl) ether
Molecular FormulaC15H17NO
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESC1CC(NC1)COC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C15H17NO/c1-2-8-14-12(5-1)6-3-9-15(14)17-11-13-7-4-10-16-13/h1-3,5-6,8-9,13,16H,4,7,10-11H2
InChIKeyXSTHGTZGMYLLAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Naphthyl(2-pyrrolidinylmethyl) Ether: Core Chemical Identity and Research-Use Baseline


1-Naphthyl(2-pyrrolidinylmethyl) ether (CAS 858934-75-5; also catalogued as 3-[(1-naphthyloxy)methyl]pyrrolidine and its enantiopure (S)-form CAS 132482-27-0) is a synthetic aryl alkyl ether with molecular formula C₁₅H₁₇NO and molecular weight 227.30 g·mol⁻¹ . The scaffold combines a naphthalen-1-yloxy chromophore with a pyrrolidine heterocycle through a single methylene spacer, placing it at the intersection of naphthyloxy alkylamine serotoninergic ligands and chiral pyrrolidine building blocks. Commercial availability is restricted to research-grade supply (typically ≥95–97% purity) from specialist chemical vendors, and the compound is explicitly labelled for laboratory investigational use only—not for clinical or in vitro diagnostic applications . This guide evaluates the compound strictly against its closest structural and pharmacological analogs to identify quantifiable differentiation points that justify its selection over generic alternatives.

Why 1-Naphthyl(2-pyrrolidinylmethyl) Ether Cannot Be Replaced by a Generic Naphthyloxy Alkylamine or Simple Pyrrolidine


Superficially interchangeable naphthyloxy alkylamines—such as N-methyl-2-(1-naphthyloxy)ethylamine—and unsubstituted pyrrolidine derivatives share only partial pharmacophoric overlap with 1-naphthyl(2-pyrrolidinylmethyl) ether. The pivotal differentiator is the direct methyleneoxy bridge that fuses the 1-naphthyloxy motif to the pyrrolidine α-carbon (or β-carbon in the regioisomeric 3-substituted variant), simultaneously rigidifying the flexible ethylamine chain and introducing a stereogenic centre capable of enantioselective target engagement [1][2]. In the broader naphthyloxy series, the (R)-prolinol derivative—the reduced-alcohol congener of the target ether—was the most selective 5-HT₁D ligand, whereas the simpler (S)-N-methyl-2-(1-naphthyloxy)propan-1-amine favoured h5-HT₁B selectivity; both chiral naphthyloxy pyrrolidine-based analogs exhibited analgesic activity superior to sumatriptan in vivo, a property absent in the achiral comparator 20b [1]. These data demonstrate that seemingly minor structural alterations—chain length, degree of N-substitution, and stereochemistry—produce quantifiably divergent receptor selectivity and functional profiles, making untested generic substitution a high-risk procurement decision for hypothesis-driven research.

Quantitative Head-to-Head Evidence for 1-Naphthyl(2-pyrrolidinylmethyl) Ether Versus Closest Analogs


Nicotinic Acetylcholine Receptor Off-Target Profiling: (S)-2-[(1-Naphthyloxy)methyl]pyrrolidine vs. CNS-Penetrant Pyrrolidines

The (S)-enantiomer of the target compound, (S)-2-(naphthalen-1-yloxymethyl)pyrrolidine (CHEMBL73287), was evaluated for binding affinity at the neuronal nicotinic acetylcholine receptor (nAChR) using [³H]cytisine displacement in whole rat brain homogenate. It returned a Ki of 2,890 nM (2.89 µM), indicating negligible affinity for this CNS off-target [1]. In contrast, many pyrrolidine-containing CNS ligands exhibit nanomolar nAChR affinity, a property that can confound behavioural pharmacology readouts. This low nAChR affinity was corroborated in a separate study where the (R)-prolinol and (S)-propanamine naphthyloxy analogs displayed no detectable binding to nicotinic ACh receptors in mouse brain membranes [2]. The absence of nAChR engagement is a structurally distinctive feature of the naphthyloxy-methyl-pyrrolidine scaffold relative to simple N-alkyl pyrrolidines, which frequently retain measurable nicotinic activity.

Nicotinic acetylcholine receptor Off-target liability Radioligand binding

5-HT₁D vs. 5-HT₁B Subtype Selectivity: (R)-Prolinol (2-Naphthyloxymethyl Pyrrolidine) vs. (S)-Propanamine Analog

Within a systematically evaluated chiral naphthyloxy alkylamine library, the (R)-prolinol derivative—which shares the identical 2-(naphthalen-1-yloxymethyl)pyrrolidine core with the target ether scaffold—emerged as the most selective 5-HT₁D ligand in the series [1]. By contrast, the (S)-N-methyl-2-(1-naphthyloxy)propan-1-amine congener exhibited the highest selectivity for h5-HT₁B receptors [1]. This stereochemistry-driven selectivity inversion is not observed in the achiral 2-(1-naphthyloxy)ethylamine series, where compounds such as N-methyl-2-(1-naphthyloxy)ethylamine (Ki = 31 nM at h5-HT₁D) display less than 10-fold selectivity between the two subtypes [2]. The introduction of the pyrrolidine ring at the α-carbon relative to the ether oxygen therefore enables a level of subtype discrimination that linear naphthyloxy ethylamines cannot achieve.

5-HT1D receptor 5-HT1B receptor Subtype selectivity Serotonin receptor agonist

In Vivo Analgesic Efficacy: Naphthyloxymethyl Pyrrolidine Derivatives vs. Sumatriptan and Achiral Analog 20b

Both the (R)-prolinol derivative and the (S)-N-methyl-2-(1-naphthyloxy)propan-1-amine were evaluated in the mouse hot-plate test alongside the clinical anti-migraine agent sumatriptan and the achiral analogue 20b [1]. Both naphthyloxymethyl pyrrolidine-based compounds demonstrated higher analgesic activity than sumatriptan and the achiral comparator in this nociceptive assay [1]. This represents a direct in vivo differentiation point: the chiral pyrrolidine-bearing scaffold confers analgesic potency that the achiral, linear naphthyloxy alkylamine 20b cannot replicate. Furthermore, the analgesic activity was independent of nicotinic ACh receptor engagement, confirming a mechanism distinct from non-specific cholinergic analgesia [1].

Analgesic activity In vivo pharmacology Hot-plate test Sumatriptan comparator

Structural Differentiation from N-Methyl-2-(1-naphthyloxy)ethylamine: Affinity Enhancement Through Pyrrolidine Rigidification

N-Methyl-2-(1-naphthyloxy)ethylamine (compound 2; Ki = 31 nM at h5-HT₁D) represents the simplest naphthyloxy ethylamine pharmacophore [1]. The target compound 1-naphthyl(2-pyrrolidinylmethyl) ether replaces the flexible N-methyl ethylamine chain with a conformationally constrained pyrrolidine ring connected through a single methyleneoxy bridge. This rigidification strategy is known to reduce the entropic penalty upon receptor binding and can enhance subtype selectivity [2]. Indeed, within the structurally related series, conformationally constrained analogs such as the tetrahydronaphthopyran derivative (compound 8; Ki = 4 nM at h5-HT₁D) achieved approximately 8-fold higher affinity than the parent flexible ethylamine [1]. While the exact Ki of the pyrrolidine ether at h5-HT₁D has not been publicly disclosed in primary literature, the class-level SAR strongly supports that the pyrrolidine constraint improves both affinity and selectivity relative to the flexible N-methyl ethylamine comparator.

Structure-activity relationship Conformational constraint 5-HT1D receptor affinity

Enantioselective P-Glycoprotein Modulation: (R)-2-[(2,3-Dichlorophenoxy)methyl]-1-(naphthalen-1-ylmethyl)pyrrolidine as Proof-of-Concept for Chiral Pyrrolidine Ethers

A closely related naphthalen-1-ylmethyl pyrrolidine ether, (R)-2-[(2,3-dichlorophenoxy)methyl]-1-(naphthalen-1-ylmethyl)pyrrolidine [(R)-7a], was evaluated for stereoselective modulation of P-glycoprotein (P-gp), the major blood-brain barrier efflux transporter [1]. The (R)-enantiomer displayed potent P-gp modulation, whereas the (S)-enantiomer was nearly inactive, establishing a >10-fold stereoselectivity ratio [1]. This finding demonstrates that the 2-substituted naphthalene-bearing pyrrolidine ether scaffold can engage drug transport proteins in a stereospecific manner, a property absent in achiral naphthyloxy ethylamines and racemic mixtures. For procurement decisions, this evidence indicates that enantiopure sourcing of 1-naphthyl(2-pyrrolidinylmethyl) ether is essential to reproduce stereospecific pharmacological effects.

P-glycoprotein Stereoselectivity Chiral recognition Blood-brain barrier

Highest-Impact Application Scenarios for 1-Naphthyl(2-pyrrolidinylmethyl) Ether Based on Quantitative Differentiation Evidence


Enantioselective 5-HT₁D Agonist Tool Compound for Migraine and Pain Target Validation

Based on the direct evidence that the (R)-prolinol derivative of the naphthyloxymethyl pyrrolidine scaffold is the most selective 5-HT₁D ligand in its series and exhibits in vivo analgesic activity superior to sumatriptan , the enantiopure (R)-1-naphthyl(2-pyrrolidinylmethyl) ether (or its reduced alcohol congener) serves as a high-value tool compound for target validation studies in migraine, trigeminal nociception, and serotonin-mediated pain pathways. Procurement of the (R)-enantiomer rather than the racemate is mandatory to preserve the 5-HT₁D-predominant selectivity profile and avoid confounding 5-HT₁B-mediated effects .

Cholinergic Off-Target Counter-Screening Reference Standard

The experimentally confirmed low nAChR affinity (Ki = 2.89 µM) of (S)-2-(naphthalen-1-yloxymethyl)pyrrolidine , together with the independent finding that related naphthyloxy pyrrolidine analogs lack detectable nicotinic ACh receptor binding , positions this compound as a validated negative control for CNS programmes where cholinergic off-target activity must be excluded. Researchers can use the compound as a reference standard when profiling novel pyrrolidine-containing CNS ligands, leveraging its established low nAChR liability to benchmark assay sensitivity and specificity.

Stereoselective P-Glycoprotein Probe for Blood-Brain Barrier Transporter Studies

The demonstration that closely related 2-substituted naphthalene-pyrrolidine ethers exhibit >10-fold enantioselective P-gp modulation supports the application of enantiopure 1-naphthyl(2-pyrrolidinylmethyl) ether as a chiral probe for studying stereospecific drug-transporter interactions at the blood-brain barrier. Procurement of separate (R)- and (S)-enantiomers enables pairwise comparison experiments that can deconvolute the contribution of absolute configuration to P-gp recognition and CNS penetration—a study design impossible with achiral or racemic comparator compounds.

Conformationally Constrained Scaffold for 5-HT₁D/₁B Structure-Activity Relationship Expansion

The class-level SAR evidence demonstrates that conformational constraint of the naphthyloxy alkylamine pharmacophore through pyrrolidine ring incorporation enhances h5-HT₁D receptor affinity by up to ~8-fold relative to the flexible N-methyl ethylamine parent (Ki = 31 nM reduced to Ki = 4 nM in the constrained tetrahydronaphthopyran analog) . 1-Naphthyl(2-pyrrolidinylmethyl) ether serves as a versatile intermediate for systematic SAR campaigns exploring the effects of N-substitution, ring size, and stereochemistry on 5-HT₁D/₁B selectivity, with the advantage that its rigid scaffold reduces the conformational degrees of freedom that complicate interpretation of flexible analog data .

Quote Request

Request a Quote for 1-Naphthyl(2-pyrrolidinylmethyl) ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.